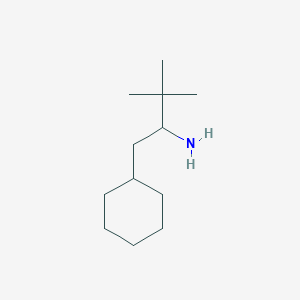

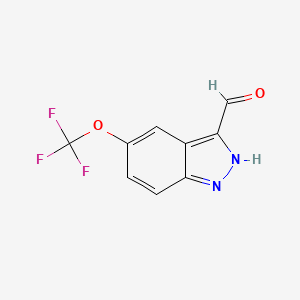

![molecular formula C8H9N3O B1455500 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 1314934-34-3](/img/structure/B1455500.png)

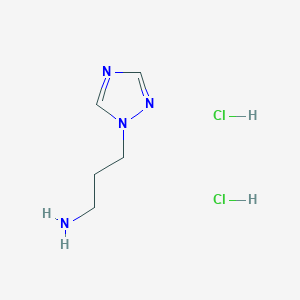

8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Vue d'ensemble

Description

The compound “8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” is a derivative of the pyrido[2,3-b]pyrazine family . It is a complex organic compound with potential applications in various fields .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives, including “8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one”, involves a series of chemical reactions . The synthetic strategies and approaches have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” is complex, and its analysis requires advanced techniques . The structure is characterized by a pyrido[2,3-b]pyrazine core .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” are complex and require careful control of conditions . The reactions involve the assembly of the pyrazolopyridine system .Applications De Recherche Scientifique

-

Anti-cancer Agents

- Field : Medicinal Chemistry

- Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity .

- Methods : The compounds were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .

-

Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

- Field : Chemical Synthesis

- Application : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods : Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results : The advantages and drawbacks of each method are considered .

- Fluorescent Materials for Display Applications

- Field : Material Science

- Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized for cost-effective multicolor display applications .

- Methods : The fluorescent core is synthesized using a specific chemical process .

- Results : The synthesized fluorescent core is used in display applications, providing high photoluminescence quantum efficiency (PLQY) .

- Microwave-assisted Synthesis

- Field : Green Chemistry

- Application : A clean, green, efficient and facile protocol was developed for the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water with good yield .

- Methods : The synthesis was achieved by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .

- Results : The DBU–H2O system can be recycled five times without activity loss .

Propriétés

IUPAC Name |

8-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-5-2-3-9-8-7(5)11-6(12)4-10-8/h2-3H,4H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFWBUBUXAJWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)NCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

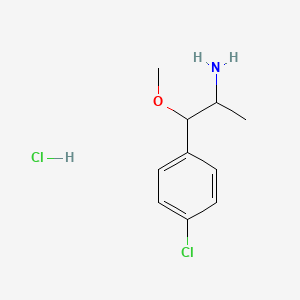

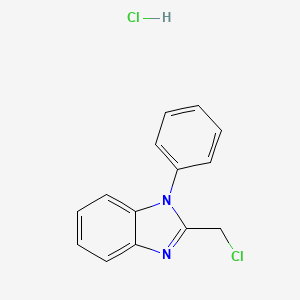

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)

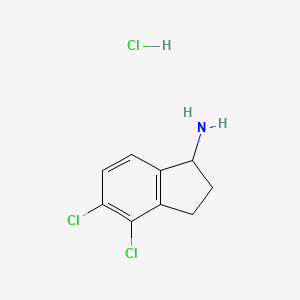

amine](/img/structure/B1455427.png)

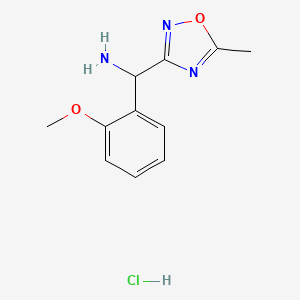

![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)

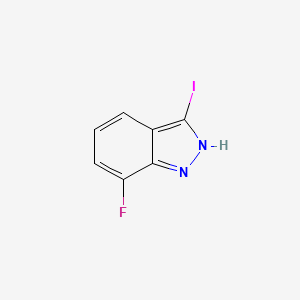

![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1455439.png)